1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N'-(4-methoxybenzoyl)-2-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-29-17-10-6-15(7-11-17)19(26)23-24-20(27)18-3-2-12-25(21(18)28)13-14-4-8-16(22)9-5-14/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFRUMCZDHXZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a complex organic compound that exhibits significant biological activities due to its unique structural features. The compound incorporates a dihydropyridine ring, a fluorobenzyl group, and a methoxybenzoyl moiety, contributing to its pharmacological properties. This article reviews its biological activity, including potential therapeutic applications and mechanisms of action.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine and hydrazide exhibit notable antimicrobial properties. Compounds similar to this compound have been tested against various pathogens, demonstrating efficacy in inhibiting bacterial growth. A comparative analysis of related compounds shows varying degrees of antimicrobial activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(2-naphthoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Similar dihydropyridine and hydrazide structure | Potential antimicrobial activity |
| 1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Dihydropyridine core with carboxylic acid | Antimicrobial and anticancer properties |
| 1-(4-chlorobenzyl)-N'-(4-methoxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide | Chlorine substituent instead of fluorine | Antimicrobial activity |
Anticancer Properties
Studies have shown that the compound may possess anticancer properties. Analogues with similar structures have been identified as inhibitors of key enzymes involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through specific signaling pathways.
Cardiovascular Effects
Dihydropyridines are well-known for their role as calcium channel blockers. In experimental studies, compounds structurally related to this compound have been evaluated for their hypotensive effects. Results indicated significant reductions in mean arterial blood pressure (MABP) in animal models:
Case Study:
A study involving synthesized 1,4-dihydropyridines showed that these compounds significantly decreased MABP while increasing heart rate in male rats compared to control groups. The order of effectiveness was noted as follows:
| Compound | Dose (mg/kg) | MABP Reduction |
|---|---|---|
| Compound A | 2 | Significant |
| Compound B | 4 | More significant |
| Nifedipine | 4 | Control |
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.
- Calcium Channel Blockade: Similar compounds have shown efficacy in blocking calcium channels, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a dihydropyridine-carbohydrazide core with several analogs, differing primarily in substituent groups:
- Substituent Effects: The 4-fluorobenzyl group (common in the target compound and ) enhances metabolic stability and hydrophobic interactions in binding pockets . Bromine in Ligand 2 contributes to stronger van der Waals interactions, reflected in its higher binding affinity (-7.3 kcal/mol vs. -7.1 kcal/mol for Ligand 1) .
Computational Studies
- DFT Analysis : Geometry optimization using B3LYP/6-311++(d,p) (as in ) predicts bond lengths and angles for dihydropyridine-carbohydrazides. For example, C=O bond lengths in Ligand 1 and Ligand 2 are ~1.23 Å, consistent with resonance stabilization .
- Docking Results : AutoDock Vina simulations () show that electron-withdrawing substituents (e.g., Br in Ligand 2) improve binding affinity via hydrophobic interactions, while methoxy groups (Ligand 1) favor polar contacts.
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assign signals for the fluorobenzyl (δ 4.8–5.2 ppm, singlet) and methoxybenzoyl (δ 3.8 ppm, singlet) groups. Aromatic protons appear at δ 6.8–8.1 ppm .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H vibrations (~3250 cm⁻¹) .
- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and torsion angles. ORTEP-3 visualizes thermal ellipsoids, critical for confirming the planar dihydropyridine ring .
How can researchers resolve contradictions between experimental and computational data regarding the compound’s conformation?
Advanced Research Focus
Discrepancies often arise from:
- Crystal packing effects : Compare X-ray structures (experimental) with DFT-optimized gas-phase geometries. Use Mercury software to analyze intermolecular interactions .
- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility. For example, coalescence of methoxybenzoyl proton signals at elevated temperatures indicates restricted rotation .
- Validation : Cross-check computational models (e.g., Gaussian) with SC-XRD data by refining hydrogen atom positions using SHELXL restraints .
What strategies are recommended for analyzing structure-activity relationships (SAR) in biological assays?
Q. Advanced Research Focus
- Functional group modulation : Replace the 4-methoxy group with electron-withdrawing substituents (e.g., nitro) to assess impact on antibacterial activity .
- Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase. The fluorobenzyl group shows strong hydrophobic binding in the enzyme’s active site .
- Mutagenesis assays : Introduce point mutations in target proteins (e.g., E. coli FabI) to validate hydrogen bonding with the carbohydrazide moiety .
What purification techniques are essential post-synthesis to achieve high purity?
Q. Basic Research Focus
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) to separate hydrazide byproducts .
- Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals with >99% purity (melting point: 184–186°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) monitor residual solvents and unreacted intermediates .
How to design experiments to elucidate the role of fluorobenzyl and methoxybenzoyl groups in target interactions?
Q. Advanced Research Focus
- Isosteric replacement : Synthesize analogs with chlorine or methyl groups instead of fluorine. Compare IC50 values in kinase inhibition assays .
- Fluorescence quenching : Label the fluorobenzyl group with BODIPY to track binding kinetics via Förster resonance energy transfer (FRET) .
- Proteolytic stability assays : Expose analogs to liver microsomes; methoxy groups often reduce metabolic degradation compared to hydroxylated analogs .
What analytical techniques monitor reaction progress and intermediate stability?
Q. Basic Research Focus
- TLC : Use silica plates with UV254 indicator; spot intermediates (Rf ~0.3–0.5 in ethyl acetate) .
- HPLC-MS : Quantify intermediates like 2-oxo-1,2-dihydropyridine-3-carboxylic acid (m/z 179.1) and track degradation under acidic conditions .
- Stability studies : Store intermediates at –20°C under argon to prevent oxidation; monitor via 1H NMR over 72 hours .
How to address discrepancies in biological activity data across studies?
Q. Advanced Research Focus
- Assay standardization : Control variables like DMSO concentration (<1%) and cell passage number in cytotoxicity assays .
- Redox activity testing : Use DPPH assays to confirm the compound does not act as a radical scavenger, which may falsely inflate antimicrobial activity .
- Batch reproducibility : Compare elemental analysis (C, H, N) across synthetic batches; deviations >0.3% indicate impurities affecting bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
